1-(3-Bromophenyl)-4-methylpentan-2-one
Description
1-(3-Bromophenyl)-4-methylpentan-2-one is a substituted pentan-2-one derivative featuring a 3-bromophenyl group at position 1 and a 4-methyl group on the pentanone backbone. This compound belongs to the aryl ketone family, characterized by a ketone functional group attached to an aromatic ring.
Properties
IUPAC Name |
1-(3-bromophenyl)-4-methylpentan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c1-9(2)6-12(14)8-10-4-3-5-11(13)7-10/h3-5,7,9H,6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INELAFMYLMIXPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)CC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(3-Bromophenyl)-4-methylpentan-2-one with structurally or functionally related compounds, focusing on physicochemical properties, toxicity, and biological activity.
4-Methylpentan-2-one (MIBK; CAS 108-10-1)
- Structure : Lacks the 3-bromophenyl substituent, retaining only the 4-methylpentan-2-one backbone.
- Physicochemical Properties: Property Value Source Boiling Point 116–117°C Density 0.802 g/cm³ LogP (Octanol-Water) 1.33
- Toxicity: Classified as harmful if inhaled (H332), suspected carcinogen (H351), and eye irritant (H319) .
4-Methylpentan-2-one Oxime (CAS 105-44-2)
- Structure : Oxime derivative of MIBK with a hydroxylamine group replacing the ketone oxygen.
Physicochemical Properties :
Property Value Source Molecular Weight 115.18 g/mol Hazard Classification Skin/Eye Irritant (H315/H319) - Reactivity : The oxime group enhances nucleophilic reactivity, making it useful in coordination chemistry.
- Key Difference : Functional group substitution (oxime vs. ketone) alters chemical behavior and toxicity profile compared to 1-(3-Bromophenyl)-4-methylpentan-2-one.
Halogen-Substituted Chalcone Derivatives
- Examples : (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one (Compound 3) and analogs .
- Structural Comparison : Chalcones feature α,β-unsaturated ketones, whereas 1-(3-Bromophenyl)-4-methylpentan-2-one is a saturated ketone.
- Bioactivity: Compound IC50 (MCF-7 Cells) Cytotoxic Potential Source Compound 3 (Chalcone) 42.22 µg/mL Moderate activity 1-(3-Bromophenyl)-4-methylpentan-2-one* Not reported Unknown — *Hypothetical: The saturated structure may reduce bioactivity compared to chalcones’ conjugated systems.
1-(4-Bromo-2-fluorophenyl)pentan-1-one (CAS 1311197-91-7)
- Structure : Differs in substituent positions (4-bromo, 2-fluoro vs. 3-bromo) and ketone position (pentan-1-one vs. pentan-2-one).
Critical Insights
- Bioactivity Gap : Unlike chalcone derivatives, saturated ketones like 1-(3-Bromophenyl)-4-methylpentan-2-one may lack conjugated systems critical for cytotoxic interactions, necessitating further study .
- Toxicity Considerations: Brominated aryl ketones often require rigorous hazard evaluation, as seen in MIBK’s carcinogenic classification .
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